Elloramycin C
Description
Contextualization of Elloramycin (B1244480) C as a Natural Product
Elloramycin C is a naturally occurring antibiotic discovered through chemical screening of microbial metabolites. nih.gov It is produced by the bacterium Streptomyces olivaceus, specifically the strain Tü 2353. nih.govcaister.comebi.ac.ukmedchemexpress.com As a secondary metabolite, this compound is not essential for the primary growth of the producing organism but is thought to provide a competitive advantage, exhibiting weak activity against a variety of Gram-positive bacteria and certain leukemia cell lines. nih.govebi.ac.uk
The biosynthesis of this compound is a complex enzymatic process. It begins with the creation of a polyketide backbone from the condensation of acetate (B1210297) units. ebi.ac.uk This core structure, an aglycone, undergoes several modifications, including a crucial glycosylation step where a sugar moiety is attached. researchgate.net The sugar attached to this compound is a permethylated L-rhamnose, which is vital for its biological activity. ebi.ac.ukresearchgate.net Further enzymatic modifications, such as methylation of hydroxyl groups on the sugar, enhance the compound's stability and activity.
Overview of this compound within the Anthracycline-like Polyketide Class
This compound is classified as an anthracycline-like, aromatic polyketide. caister.comebi.ac.uknih.gov Polyketides are a large and diverse family of natural products synthesized through the repeated condensation of short-chain carboxylic acids, similar to fatty acid synthesis. caister.com The "anthracycline-like" designation refers to its tetracyclic (four-ring) core structure, which is related to the anthracycline class of antibiotics and anticancer agents, though it has distinct structural features. nih.govacs.org
Structurally, this compound's aglycone (the non-sugar portion) is very similar to another compound called tetracenomycin C. nih.govresearchgate.net The key differences are an additional methyl group at the C-12a position and the attachment of a unique sugar, 2,3,4-tri-O-methyl-L-rhamnose, via a glycosidic bond at the C-8 position. nih.govebi.ac.ukresearchgate.net This glycosylation is a defining feature, distinguishing it from many other tetracenomycins. researchgate.net The biosynthesis of this complex molecule involves a type II polyketide synthase (PKS) to generate the aglycone, followed by tailoring enzymes that perform glycosylation and methylation.
Historical Development of this compound Research Trajectories
The study of this compound began with its discovery and isolation from Streptomyces olivaceus strain Tü 2353, reported in 1985 by Drautz et al. nih.gov Initial research focused on its isolation, structural elucidation, and characterization of its basic biological properties. nih.gov The structure was established by comparing its spectral data with that of the known tetracenomycin C. nih.gov
By 1990, research had progressed to investigating the structure-activity relationships of the elloramycin/tetracenomycin C class of antibiotics, exploring how chemical modifications affect biological function. nih.gov A significant discovery during this period was a unique transglycosylation reaction where this compound could be converted to isoelloramycin. nih.govcapes.gov.br
The mid-1990s marked a shift towards understanding the compound's biosynthesis at a genetic level. Researchers isolated a cosmid (a type of DNA vector) designated cos16F4 from the producer organism. ebi.ac.ukresearchgate.net When expressed in a different host bacterium, Streptomyces lividans, this cosmid directed the production of the non-glycosylated intermediate, 8-demethyltetracenomycin C (8-DMTC), confirming that cos16F4 contained the genes for the aglycone synthesis. ebi.ac.ukresearchgate.net
Subsequent research in the 2000s delved deeper into the molecular genetics of the biosynthetic pathway. Key findings from this era include:
Identification of the Glycosyltransferase: The gene elmGT, located on cos16F4, was identified as encoding the flexible glycosyltransferase responsible for attaching the sugar moiety to the aglycone. ebi.ac.ukasm.org This enzyme showed remarkable promiscuity, able to transfer various other deoxysugars, which opened avenues for creating novel analogues through combinatorial biosynthesis. caister.comacs.orgasm.org
Characterization of Methyltransferases: Three distinct methyltransferase genes, elmMI, elmMII, and elmMIII, were cloned and characterized. nih.govresearchgate.net These enzymes were found to be responsible for the sequential methylation of the hydroxyl groups on the L-rhamnose sugar after it has been attached to the aglycone. nih.gov
Discovery of a Split Gene Cluster: A pivotal discovery was that the genes required for this compound biosynthesis are not located together in a single cluster, which is the typical arrangement for antibiotic production in actinomycetes. researchgate.netnih.govmicrobiologyresearch.org The genes for the aglycone synthesis (elm genes) are on one chromosomal locus (contained in cos16F4), while the genes for L-rhamnose synthesis (rha genes) are located in a separate locus on the chromosome. researchgate.netnih.govmicrobiologyresearch.org
This detailed genetic understanding has enabled the generation of hybrid Elloramycin analogs by combining genes from different biosynthetic pathways, a strategy aimed at producing novel compounds with potentially improved therapeutic properties. caister.comresearchgate.net
Data Tables
Key Properties of this compound
| Property | Value |
| Molecular Formula | C32H36O15 |
| Molecular Weight | 660.62 g/mol |
| CAS Number | 97218-42-3 |
| Producing Organism | Streptomyces olivaceus Tü 2353 |
| Chemical Class | Anthracycline-like Aromatic Polyketide |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H34O15 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-24(42-5)22(34)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24+,26+,29-,30+,31+/m0/s1 |
InChI Key |
BYTSARCYBCNUGR-DHFIZRLHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)O)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)O)OC |
Synonyms |
elloramycin elloramycin B elloramycin C elloramycin D elloramycin E elloramycin F |
Origin of Product |
United States |
Biosynthetic Pathways of Elloramycin C
Native Biosynthesis in Streptomyces olivaceus
The biosynthesis of Elloramycin (B1244480) C is a multifaceted process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes that collectively assemble and modify the final molecule.
Identification of Producer Strains and Isolation Methods
The primary producer of Elloramycin C is the bacterium Streptomyces olivaceus Tü2353. nih.govmicrobiologyresearch.orgnih.gov This strain, originally isolated from a soil sample, has been the focal point for studies on Elloramycin biosynthesis. The isolation of the genetic determinants for this compound production was achieved through the construction of a cosmid library from the chromosomal DNA of S. olivaceus. One particular cosmid, designated cos16F4, was identified as carrying a significant portion of the Elloramycin biosynthesis (elm) gene cluster. nih.govmicrobiologyresearch.orgresearchgate.netresearchgate.net When this cosmid was introduced into a heterologous host, Streptomyces lividans, it directed the synthesis of the aglycon portion of this compound, known as 8-demethyltetracenomycin C (8-DMTC). nih.govnih.govresearchgate.net
Elucidation of Primary Polyketide Backbone Formation (8-Demethyltetracenomycin C Biosynthesis)
The core structure of this compound is a tetracyclic aromatic polyketide, 8-demethyltetracenomycin C (8-DMTC). nih.govnih.gov This backbone is synthesized through the condensation of ten acetate (B1210297) units by a type II polyketide synthase (PKS) complex encoded by genes within the elm cluster found on cosmid 16F4. nih.gov The genes within this cluster are responsible for the assembly of the polyketide chain, as well as its subsequent cyclization and aromatization to form the characteristic four-ring system of 8-DMTC. nih.govmicrobiologyresearch.orgresearchgate.net The expression of cosmid 16F4 in a suitable host strain that does not produce any native polyketides results in the accumulation of 8-DMTC, confirming the role of the genes on this cosmid in the biosynthesis of the Elloramycin aglycon. nih.govnih.govresearchgate.net
Characterization of Deoxysugar Moiety Biosynthesis (L-Rhamnose Pathway)
A crucial component of this compound is the permethylated L-rhamnose moiety attached to the polyketide core. nih.gov The biosynthesis of this deoxysugar does not originate from the main elm gene cluster found on cosmid 16F4. Instead, the genes responsible for L-rhamnose biosynthesis are located in a separate region of the Streptomyces olivaceus chromosome. nih.govmicrobiologyresearch.orgresearchgate.net This rhamnose gene cluster contains four key genes: rhaA, rhaB, rhaC, and rhaD. nih.govresearchgate.net These genes encode the necessary enzymes to convert a precursor, likely dTDP-glucose, into dTDP-L-rhamnose, the activated form of the sugar required for glycosylation. The essential role of this separate gene cluster was demonstrated through gene inactivation experiments. When the rhaB gene was insertionally inactivated, the mutant strain was unable to produce this compound and instead accumulated the aglycon 8-DMTC. nih.govresearchgate.net
Post-Polyketide Synthase Modifications in this compound Biogenesis
Following the formation of the 8-DMTC polyketide backbone and the synthesis of dTDP-L-rhamnose, several post-PKS modifications are required to generate the final this compound molecule. These modifications include glycosylation and methylation. The elm gene cluster on cosmid 16F4 contains a gene for a flexible glycosyltransferase, designated elmGT. nih.gov This enzyme is responsible for attaching the L-rhamnose moiety to the C-8 hydroxyl group of the 8-DMTC aglycon. nih.gov Further tailoring steps, including the methylation of both the tetracyclic ring and the sugar moiety, are also directed by genes within the elm cluster. nih.govmicrobiologyresearch.orgresearchgate.net
Genetic Organization of this compound Biosynthesis
A distinctive feature of this compound biosynthesis is the spatial separation of the genes governing its production on the chromosome.
Analysis of Dispersed Chromosomal Loci Governing this compound Production
Unlike the majority of secondary metabolite biosynthetic pathways in actinomycetes, where all the necessary genes are typically found in a single, contiguous cluster, the genes for this compound biosynthesis are located in at least two distinct chromosomal loci. nih.govmicrobiologyresearch.orgresearchgate.net
The main cluster, contained within the 24.2 kb insert of cosmid cos16F4, houses 17 genes (elm genes) that are directly involved in the biosynthesis of the polyketide aglycon, the transfer of the sugar, methylation of the tetracyclic ring and the sugar, and export of the final compound. nih.govmicrobiologyresearch.orgresearchgate.net
A second, separate locus contains the rha gene cluster (rhaA, rhaB, rhaC, and rhaD), which is solely dedicated to the biosynthesis of the L-rhamnose sugar moiety. nih.govresearchgate.net The functional linkage between these two dispersed gene clusters was unequivocally demonstrated by co-expressing cosmid 16F4 along with a plasmid carrying the four rhamnose biosynthesis genes (pEM4RO) in Streptomyces lividans. This engineered strain was capable of producing this compound, thereby confirming that both sublusters are essential for the complete biosynthesis of the molecule. nih.govresearchgate.net This dispersed genetic organization represents a less common but important strategy for the biosynthesis of complex natural products in bacteria.
| Gene Cluster | Location | Key Genes | Function |
| elm cluster | Contained within cosmid 16F4 | 17 elm genes (including elmGT) | Biosynthesis of the 8-demethyltetracenomycin C aglycon, glycosylation, methylation, and export. |
| rha cluster | Separate chromosomal locus | rhaA, rhaB, rhaC, rhaD | Biosynthesis of the L-rhamnose deoxysugar moiety. |
Polyketide Synthase (PKS) Gene Cluster Architecture and Organization
The core of the this compound aglycone, 8-demethyltetracenomycin C, is synthesized by a type II polyketide synthase. researchgate.netnih.gov The genes encoding this enzymatic machinery are located on a cosmid designated as cos16F4. researchgate.net This cluster contains 17 genes, collectively referred to as elm genes, which are essential for the biosynthesis of the polyketide moiety, as well as subsequent tailoring reactions. researchgate.netnih.gov
The aromatic PKS, encoded by elmKLM, initiates the process by condensing one acetyl-CoA starter unit with nine malonyl-CoA extender units to form a decaketide intermediate. nih.gov This linear poly-β-ketothioester is then subjected to a series of cyclization reactions catalyzed by the products of the elmNIJ genes. nih.gov Subsequent modifications, including oxidation by ElmH and methylation by ElmNII and ElmP, lead to the formation of the tetracyclic aglycone. nih.gov
| Gene | Deduced Function |
|---|---|
| elmK | β-ketoacyl synthase α subunit |
| elmL | β-ketoacyl synthase β subunit (Chain length factor) |
| elmM | Acyl carrier protein |
| elmN | Aromatase/Cyclase |
| elmI | Cyclase |
| elmJ | Ketoreductase |
| elmH | Oxygenase |
| elmP | Methyltransferase |
Deoxysugar Biosynthesis Gene Cluster Components (e.g., rhaA, rhaB, rhaC, rhaD)
A crucial structural feature of this compound is the presence of a permethylated L-rhamnose moiety. Interestingly, the genes required for the synthesis of this deoxysugar are not located within the main elm gene cluster on cos16F4. researchgate.netresearchgate.net Instead, they are found in a separate locus on the S. olivaceus chromosome. researchgate.netresearchgate.net This spatial separation of gene clusters for the aglycone and the deoxysugar is a notable characteristic of the this compound biosynthetic pathway. researchgate.netresearchgate.net
The deoxysugar biosynthesis is initiated from glucose-1-phosphate, which is converted to TDP-L-rhamnose through the action of four key enzymes encoded by the rha gene cluster. researchgate.netnih.gov The involvement of this gene cluster was confirmed through gene inactivation studies; insertional inactivation of the rhaB gene resulted in a mutant that could no longer produce this compound and instead accumulated the aglycone, 8-demethyltetracenomycin C. researchgate.netresearchgate.net
| Gene | Deduced Enzymatic Function |
|---|---|
| rhaA | TDP-D-glucose synthase |
| rhaB | TDP-D-glucose 4,6-dehydratase |
| rhaC | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| rhaD | TDP-4-keto-L-rhamnose reductase |
Methyltransferase Genes in this compound Biosynthesis (e.g., elmMI, elmMII, elmMIII)
The final decorative steps in the biosynthesis of this compound involve the extensive methylation of the L-rhamnose sugar moiety. This is accomplished by a series of three S-adenosylmethionine-dependent O-methyltransferases, encoded by the genes elmMI, elmMII, and elmMIII, which are located within the main elm gene cluster. These enzymes are responsible for the sequential methylation of the hydroxyl groups at the 2', 3', and 4' positions of the rhamnose sugar after it has been attached to the aglycone.
| Gene | Deduced Function |
|---|---|
| elmMI | O-methyltransferase |
| elmMII | O-methyltransferase |
| elmMIII | O-methyltransferase |
Glycosyltransferase Genes in this compound Biosynthesis (e.g., elmG/ElmGT)
The attachment of the TDP-L-rhamnose to the 8-demethyltetracenomycin C aglycone is a critical step catalyzed by a glycosyltransferase. The gene encoding this enzyme, elmGT, is located within the elm gene cluster on cos16F4. nih.gov The product, ElmGT, is a flexible glycosyltransferase that facilitates the formation of the C-O-glycosidic bond at the C-8 position of the aglycone. nih.gov
Enzymology of this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a suite of enzymes with specific catalytic functions. Understanding the enzymology of this pathway provides insights into the molecular logic of natural product assembly.
Mechanistic Investigations of Polyketide Synthase Enzymes
The this compound polyketide synthase is a classic example of a type II PKS system. This multi-enzyme complex functions in an iterative manner to construct the polyketide chain. The process is initiated by the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP), ElmM. The chain is then extended through the sequential addition of nine malonyl-CoA units, a process catalyzed by the heterodimeric β-ketoacyl synthase (KS), composed of ElmK (KSα) and ElmL (KSβ, also known as the chain length factor). The chain length factor is crucial for determining the final length of the polyketide chain. Following chain assembly, the ketoreductase (ElmJ), aromatase (ElmN), and cyclase (ElmI) components of the PKS complex work in concert to catalyze the regiospecific folding and cyclization of the linear polyketide, ultimately leading to the characteristic tetracyclic aromatic core of the aglycone.
Glycosyltransferase Activity and Substrate Promiscuity (e.g., ElmGT Flexibility)
The glycosyltransferase ElmGT plays a pivotal role in the biosynthesis of this compound by attaching the L-rhamnose moiety to the polyketide aglycone. A remarkable feature of ElmGT is its substrate promiscuity. nih.gov While its native substrate is TDP-L-rhamnose, studies have demonstrated that ElmGT can also transfer a variety of other deoxysugars to the 8-demethyltetracenomycin C aglycone. nih.gov This includes both L- and D-sugars, as well as disaccharides. nih.gov
This flexibility has been exploited in combinatorial biosynthesis experiments to generate novel analogs of Elloramycin. By co-expressing the elm gene cluster with genes for the biosynthesis of other deoxysugars, such as L-olivose and L-oleandrose, new glycosylated derivatives of the tetracenomycin core have been produced. caister.com This demonstrates the potential of ElmGT as a powerful biocatalyst for the chemoenzymatic synthesis of novel bioactive compounds. The ability of ElmGT to accept a range of sugar donors highlights the evolvability of biosynthetic pathways and provides a valuable tool for synthetic biology and drug discovery. nih.gov
Functional Characterization of Methyltransferase Enzymes in Phenolic and Sugar Moiety Methylation
Methylation is a critical tailoring step in the biosynthesis of this compound, contributing to its chemical stability and biological activity. This process is catalyzed by a series of methyltransferase enzymes that act on both the polyketide aglycon and the appended sugar moiety. The elm gene cluster contains genes encoding for these specific methyltransferases. nih.govresearchgate.net
One of the key intermediates in the pathway is 8-demethyltetracenomycin C (8-DMTC), which serves as the aglycon acceptor for glycosylation. nih.govmicrobiologyresearch.orgresearchgate.net The final structure of this compound features a permethylated L-rhamnose sugar attached to the aglycon. This indicates the action of methyltransferases on the sugar after it has been synthesized and prior to or after its attachment to the aglycon.
Table 1: Key Methyltransferase Research Findings
| Enzyme/Gene Product | Substrate | Function | Reference |
| ElmMI, ElmNII, ElmP | Intermediates of the tetracyclic ring and sugar moiety | Methylation of the tetracyclic ring and the sugar moiety. | nih.gov |
Oxidoreductase and Cyclase Activities in this compound Biosynthesis
The formation of the characteristic tetracyclic ring structure of the this compound aglycon is a result of a series of cyclization and oxidation reactions catalyzed by cyclases and oxidoreductases. These enzymes are crucial for the proper folding and modification of the initial polyketide chain. The elm gene cluster contains several open reading frames (ORFs) that have been predicted to encode for these enzymatic activities. nih.govresearchgate.net
The initial decaketide chain, assembled by a type II polyketide synthase, undergoes a series of intramolecular aldol (B89426) condensations to form the aromatic ring system. This process is guided by specific cyclase enzymes that ensure the correct regiospecificity of the cyclizations. Following the formation of the ring system, oxidoreductases introduce hydroxyl groups at specific positions on the aromatic backbone. These hydroxylations are not only important for the final structure of the aglycon but also provide attachment points for the sugar moiety.
The conversion of the polyketide chain into the complex tetracyclic structure is a tightly controlled process, with each enzymatic step paving the way for the next. The precise sequence of these cyclization and oxidation events is a key area of study in understanding the biosynthesis of this compound and other aromatic polyketides.
Table 2: Deduced Functions of Genes in the Elloramycin Gene Cluster
| Gene | Deduced Function |
| elm genes (17 identified) | Biosynthesis of the polyketide moiety, sugar transfer, methylation of the tetracyclic ring and the sugar moiety, and export. |
Regulatory Mechanisms in this compound Production
The production of secondary metabolites like this compound in Streptomyces is a tightly regulated process, influenced by a complex network of regulatory genes and environmental signals. While specific regulatory pathways for this compound have not been extensively detailed, the general principles of antibiotic regulation in Streptomyces provide a framework for understanding its control.
Transcriptional Regulation of Biosynthetic Gene Clusters
The expression of the elm biosynthetic gene cluster is likely controlled by a combination of cluster-situated regulators (CSRs) and global regulators. CSRs are typically encoded within or near the biosynthetic gene cluster and respond to specific pathway intermediates or signaling molecules, providing a fine-tuned level of control. mdpi.com Global regulators, on the other hand, respond to broader physiological signals such as nutrient limitation or stress, and can coordinate the expression of multiple secondary metabolite gene clusters. mdpi.com
In many Streptomyces species, the onset of secondary metabolism is triggered by a complex cascade of regulatory proteins. While a specific CSR for the elm cluster has not been definitively identified, its presence is anticipated based on the common organization of antibiotic biosynthetic gene clusters. researchgate.net Further research is needed to identify and characterize the specific transcriptional factors that directly bind to the promoter regions of the elm genes and modulate their expression.
Environmental and Nutritional Influences on Pathway Expression
The production of this compound is significantly influenced by the environmental and nutritional conditions in which Streptomyces olivaceus is grown. The availability of key nutrients such as carbon, nitrogen, and phosphate (B84403) is known to be a major factor in the regulation of secondary metabolism in Streptomyces. researchgate.net
Typically, antibiotic production is favored under conditions of nutrient limitation, following a period of active growth. The choice of carbon and nitrogen sources in the culture medium can have a profound impact on the yield of this compound. For instance, rapidly metabolizable carbon sources may repress the expression of the elm gene cluster, a phenomenon known as carbon catabolite repression. Conversely, more complex carbon sources may favor the diversion of primary metabolites towards secondary metabolite biosynthesis.
The concentration of phosphate in the medium is another critical factor, with low phosphate levels often being a trigger for the onset of antibiotic production in many Streptomyces species. The interplay of these nutritional signals is integrated by the cell's regulatory networks to control the timing and level of this compound production.
Interplay between Primary and Secondary Metabolism in this compound Accumulation
The biosynthesis of this compound is intrinsically linked to the primary metabolism of Streptomyces olivaceus. The building blocks for the polyketide backbone are derived from acetyl-CoA and malonyl-CoA, which are central intermediates in fatty acid biosynthesis and the Krebs cycle. The sugar moiety, L-rhamnose, is synthesized from glucose-1-phosphate, a key intermediate in carbohydrate metabolism.
During the transition from the rapid growth phase (trophophase) to the stationary phase, when secondary metabolite production typically occurs, there is a significant metabolic shift. The downregulation of pathways associated with biomass production allows for the redirection of metabolic resources towards the synthesis of specialized compounds like this compound. Understanding and manipulating this intricate balance between primary and secondary metabolism holds significant potential for enhancing the production of this valuable antitumor agent.
Metabolic Engineering and Combinatorial Biosynthesis of Elloramycin C and Analogs
Strategies for Enhanced Elloramycin (B1244480) C Production in Heterologous Hosts
Increasing the production titer of Elloramycin C and its precursors in heterologous hosts is a critical prerequisite for both industrial-scale manufacturing and the generation of analog libraries. Research has centered on optimizing the metabolic flux towards the polyketide backbone. The biosynthesis of the 8-demethyl-tetracenomycin C (8-DMTC) aglycone requires one starter unit of acetyl-CoA and nine extender units of malonyl-CoA, which are condensed by the Type II polyketide synthase (PKS). acs.orgnih.gov
To enhance the supply of these precursors in engineered Streptomyces strains, several metabolic engineering strategies have been successfully implemented. These include:
Enhancing Malonyl-CoA Pools: Overexpression of the acetyl-CoA carboxylase gene cassette (accA2BE) has been employed to boost the intracellular concentration of malonyl-CoA, a key extender unit for polyketide synthesis. nih.govnih.gov
Improving Oxygen Utilization: The expression of the Vitreoscilla hemoglobin gene (vhb) can improve oxygen availability for the host's metabolic processes, including the oxidative tailoring steps in Elloramycin biosynthesis. nih.govnih.gov
Mobilizing Precursors from Cellular Stores: Overexpression of acyltransferases, such as the sco6196 gene product, can mobilize triacylglycerols to generate acetyl-CoA through β-oxidation, thereby increasing the pool of starter units for the PKS. nih.govnih.gov
These strategies, often applied in a genome-minimalized host, help to channel the host's central carbon metabolism towards the efficient production of the target compound. nih.gov
Heterologous Expression Systems for this compound Biosynthesis
The native producer, S. olivaceus, is often not ideal for genetic manipulation and process optimization. Therefore, significant effort has been invested in transferring the this compound biosynthetic pathway into more genetically amenable and well-characterized Streptomyces hosts.
Streptomyces lividans has historically been a workhorse for the heterologous expression of polyketide pathways. Early work involved cloning a large 24.2 kb DNA fragment from S. olivaceus into a cosmid vector, designated cos16F4. acs.orgplos.org When introduced into S. lividans, this cosmid directed the synthesis of the non-glycosylated aglycone of Elloramycin, 8-demethyl-tetracenomycin C (8-DMTC). acs.orgnih.gov This demonstrated that cos16F4 contained all the necessary genes for the biosynthesis of the polyketide core and its subsequent cyclization and tailoring to form the aglycone. plos.org
However, production of the final glycosylated product, this compound, was not achieved with cos16F4 alone, as the genes for the biosynthesis of the deoxysugar moiety, L-rhamnose, were found to be located elsewhere on the S. olivaceus chromosome. plos.orgoup.com Full reconstitution of the pathway in S. lividans required the co-expression of a second plasmid containing the rhamnose biosynthetic genes. plos.orgoup.com While successful, heterologous expression using extrachromosomal plasmids in S. lividans can suffer from genetic instability, which prompted the development of more robust systems. nih.gov
To overcome the limitations of plasmid-based expression, researchers developed an improved production platform using Streptomyces coelicolor M1146. nih.govnih.gov This strain is considered a "superhost" because it has been genome-minimalized through the deletion of four major native biosynthetic gene clusters (actinorhodin, undecylprodigiosin, coelimycin P1, and the calcium-dependent antibiotic). nih.gov This minimization prevents the diversion of essential precursors into competing secondary metabolic pathways, thereby creating a more efficient chassis for heterologous production. nih.govnih.gov
For stable expression, the Elloramycin gene cluster was cloned into an integrating cosmid, cos16F4iE, which utilizes the ϕC31 integrase system to insert the gene cluster into a specific attachment site (attB) on the S. coelicolor chromosome. acs.orgnih.gov The resulting strain, S. coelicolor M1146::cos16F4iE, provides stable, inheritable expression of the 8-DMTC biosynthetic genes and serves as a powerful and reliable platform for further metabolic engineering and combinatorial biosynthesis experiments. acs.orgnih.govresearchgate.net
A significant challenge in the biosynthesis of this compound is that the genes required for its production are not located in a single, contiguous cluster, a common feature in most actinomycete secondary metabolite pathways. plos.orgoup.com Instead, the genes are dispersed into at least two chromosomal loci in S. olivaceus:
The Aglycone Cluster: Contains the Type II PKS and tailoring enzymes responsible for producing 8-DMTC. These genes are located on the cosmid 16F4. plos.org
The Sugar Cluster: Contains four genes (rhaA, rhaB, rhaC, rhaD) that encode the enzymes for the biosynthesis of TDP-L-rhamnose, the sugar moiety attached to the aglycone. plos.orgoup.com
The successful production of this compound in a heterologous host necessitated a co-expression strategy to bring these two disparate sub-clusters together. This was first demonstrated in S. lividans by introducing two separate constructs: cos16F4 carrying the aglycone genes and a plasmid, pEM4RO, carrying the four rhamnose biosynthesis genes. plos.orgoup.com Only when both sets of genes were expressed in the same host was the complete biosynthesis of this compound achieved, confirming the functional roles of both clusters. plos.orgoup.com This approach exemplifies a key strategy for reconstituting biosynthetic pathways that are naturally fragmented.
| Host Strain | Vector(s) | Key Genes Expressed | Product(s) |
| Streptomyces lividans | cos16F4 | elm genes for aglycone biosynthesis | 8-demethyl-tetracenomycin C (8-DMTC) acs.org |
| Streptomyces lividans | cos16F4 + pEM4RO | elm aglycone genes + rha genes for L-rhamnose | Elloramycin plos.orgoup.com |
| Streptomyces albus | cos16F4 + various sugar gene plasmids | elm aglycone genes + oleandrose/olivose genes | Hybrid Elloramycin Analogs researchgate.netnih.gov |
| Streptomyces coelicolor M1146 | cos16F4iE (integrated) | elm aglycone genes | 8-demethyl-tetracenomycin C (8-DMTC) nih.govresearchgate.net |
Rational Design of this compound Analogs via Combinatorial Biosynthesis
Combinatorial biosynthesis offers a powerful avenue for generating novel chemical diversity by mixing and matching biosynthetic genes from different pathways. The Elloramycin system, particularly the promiscuous glycosyltransferase ElmGT and the well-defined PKS, provides an excellent platform for such engineering. acs.orgresearchgate.net
The core structure of the Elloramycin aglycone is a C20 decaketide, assembled by the minimal PKS complex ElmKLM (composed of a ketosynthase, KS, and a chain-length factor, CLF). acs.orgnih.gov Altering the structure of this polyketide backbone is a primary goal of PKS engineering. While direct manipulation of the elm PKS is less documented, extensive research on the homologous tetracenomycin (tcm) PKS provides a clear blueprint for what is possible.
Key strategies for engineering the PKS to modify the aglycone include:
Altering Polyketide Chain Length: The KS-CLF heterodimer is the principal determinant of the polyketide chain's length. nih.govmdpi.com Experiments have shown that replacing the KS-CLF of an octaketide (C16) synthase with the KS-CLF from the decaketide (C20) tetracenomycin synthase results in the production of a C20 polyketide. bu.edu Furthermore, structure-based site-directed mutagenesis of key "gatekeeper" residues within the CLF subunit has successfully reprogrammed an octaketide synthase to produce decaketides. mdpi.combu.edu This demonstrates the feasibility of rationally designing the PKS to produce novel chain-length variants of the Elloramycin scaffold.
Introducing Novel Starter Units: Most aromatic PKSs, including the one for Elloramycin, use an acetate (B1210297) starter unit. By co-expressing an "initiation module" from a different PKS pathway (e.g., the R1128 PKS) with the minimal PKS from the tetracenomycin pathway, researchers have successfully produced novel analogs with alternative starter units, such as propionyl and isobutyryl groups. plos.org This approach allows for regioselective modification at the "start" of the polyketide chain.
In addition to direct PKS manipulation, the aglycone can be modified by engineering the downstream tailoring enzymes. In the S. coelicolor M1146::cos16F4iE host, the co-expression of heterologous methyltransferases (tcmO, tcmD) and oxygenases (urdE) has been used to generate a series of valuable aglycone analogs. nih.govnih.govacs.org
| Engineering Strategy | Target Enzyme(s) | Resulting Modification | Example Product(s) |
| Chain Length Alteration | Ketosynthase-Chain Length Factor (KS-CLF) | Change in the number of condensed malonyl-CoA units | Conversion of an octaketide producer to a decaketide producer. bu.edu |
| Starter Unit Exchange | Co-expression of a heterologous initiation module PKS | Replacement of the native acetate starter unit | Generation of propionyl- or isobutyryl-primed octaketides and decaketides. plos.org |
| Tailoring Enzyme Engineering | Methyltransferases (tcmO, tcmD), Oxygenase (urdE) | Addition of methyl or hydroxyl groups at specific positions | Tetracenomycin C, Tetracenomycin X, 6-hydroxy-tetracenomycin C. nih.govacs.org |
Deoxysugar Moiety Diversification via Glycorandomization and Sugar Pathway Exchange
The diversification of the deoxysugar moiety attached to the elloramycin aglycone is a key strategy for generating novel analogs with potentially altered biological activities. This is largely achieved through glycorandomization, a process that leverages the substrate flexibility of glycosyltransferases. The glycosyltransferase involved in elloramycin biosynthesis, ElmGT, has demonstrated remarkable promiscuity, making it an excellent tool for this approach. acs.orgresearchgate.net
ElmGT, which naturally transfers a 2',3',4'-tri-O-methyl-α-L-rhamnose to the 8-demethyltetracenomycin C (8-DMTC) aglycone, exhibits relaxed substrate specificity. acs.org It is capable of transferring a wide array of TDP-deoxysugar substrates, including TDP-2,6-dideoxysugars, TDP-2,3,6-trideoxysugars, and even branched-chain deoxysugars in both D- and L-configurations. acs.org This flexibility has been exploited to produce more than 20 different glycosylated derivatives of 8-DMTC. acs.org
Research has shown that ElmGT can successfully transfer various deoxysugars, such as D-olivose, L-rhodinose, and D-mycarose, when the corresponding sugar biosynthetic genes are provided in a heterologous host. acs.org This "sugar pathway exchange" involves expressing the elloramycin gene cluster (minus its native sugar genes) alongside plasmids that direct the synthesis of different activated deoxysugars. springernature.comasm.org For instance, co-expression of a plasmid for TDP-L-olivose biosynthesis with ElmGT resulted in the production of L-olivosyl-tetracenomycin C. asm.org This demonstrates that by simply swapping the deoxysugar biosynthetic cassette, a new elloramycin analog can be generated. The broad substrate tolerance of ElmGT is a cornerstone of combinatorial biosynthesis efforts aimed at creating libraries of novel elloramycin-related compounds. researchgate.netresearchgate.net
| Sugar Moiety Transferred by ElmGT | Configuration | Generating System/Pathway | Reference |
| L-Rhamnose (native) | L-sugar | S. olivaceus (native) | nih.gov |
| D-Olivose | D-sugar | Mithramycin pathway genes | acs.org |
| L-Rhodinose | L-sugar | Mithramycin pathway genes | acs.org |
| D-Mycarose | D-sugar | Mithramycin pathway genes | acs.org |
| Diolivosyl disaccharide | D-sugar | Mithramycin pathway genes | acs.orgnih.gov |
| L-Olivose | L-sugar | Oleandomycin (B1677203) pathway genes | caister.com |
| L-Oleandrose | L-sugar | Oleandomycin pathway genes | caister.com |
Generation of Hybrid Analogs by Integrating Genes from Diverse Biosynthetic Pathways
A powerful strategy for creating novel elloramycin analogs is the generation of hybrid compounds through combinatorial biosynthesis. This approach involves integrating genes from disparate secondary metabolite biosynthetic pathways into a single host. By combining the elloramycin polyketide backbone with sugar biosynthetic genes from other antibiotic pathways, researchers have successfully produced new hybrid molecules. caister.comnih.gov
One prominent example involves the combination of genes from the elloramycin pathway of Streptomyces olivaceus and the oleandomycin pathway of Streptomyces antibioticus. caister.comnih.gov When a cosmid (cos16F4) containing a significant portion of the elloramycin biosynthetic gene cluster is expressed in a host like Streptomyces albus, it produces the aglycone 8-demethyl-tetracenomycin C. researchgate.net By co-expressing this cosmid with plasmids carrying various gene combinations from the oleandomycin cluster, which direct the synthesis of sugars like L-olivose and L-oleandrose, new hybrid compounds are formed. caister.com This resulted in the creation of three novel elloramycin analogs, each featuring the elloramycinone aglycone attached to different sugar moieties provided by the oleandomycin genes. nih.gov
Similarly, hybrid tetracenomycins were produced by introducing the elloramycin cosmid into producers of other glycosylated antibiotics, such as the urdamycin and mithramycin producers. acs.org This led to the creation of analogs carrying deoxysugars native to those pathways, like D-olivose and L-rhodinose, attached to the 8-DMTC core. acs.org These experiments confirm that the glycosyltransferase ElmGT, encoded on the cosmid, is responsible for attaching these foreign sugars, highlighting its utility as a versatile tool for generating hybrid natural products. acs.org
| Parent Pathways | Host Organism | Resulting Hybrid Compound Moiety | Reference |
| Elloramycin (S. olivaceus) & Oleandomycin (S. antibioticus) | S. albus | Elloramycinone + L-olivose | caister.comnih.gov |
| Elloramycin (S. olivaceus) & Oleandomycin (S. antibioticus) | S. albus | Elloramycinone + L-oleandrose | caister.comnih.gov |
| Elloramycin (S. olivaceus) & Mithramycin (S. argillaceus) | S. argillaceus | 8-demethyltetracenomycin C + D-olivose | acs.org |
| Elloramycin (S. olivaceus) & Mithramycin (S. argillaceus) | S. argillaceus | 8-demethyltetracenomycin C + L-rhodinose | acs.org |
Advanced Genetic Tools for this compound Pathway Engineering
Application of BioBricks Genetic Toolbox for Modular Pathway Assembly
The engineering of complex biosynthetic pathways like that of elloramycin benefits significantly from systematic and standardized genetic tools. The BioBricks standard offers a framework for creating interchangeable genetic parts (promoters, genes, terminators) that can be easily assembled into larger constructs. A BioBricks-compatible genetic toolbox has been specifically developed for the metabolic engineering of the tetracenomycin/elloramycin pathway in the heterologous host Streptomyces coelicolor M1146. nih.govnih.govdntb.gov.ua
This toolbox includes a series of integrating vectors based on well-characterized actinophage integrase systems (e.g., VWB, TG1, SV1), which allow for the stable incorporation of genes into the host chromosome. nih.govresearchgate.net Researchers have used this system to clone and express various genetic constructs to modulate and improve the production of the elloramycin precursor, 8-demethyl-tetracenomycin C. nih.gov For example, genes for improving the supply of precursors like malonyl-CoA (accA2BE) and for enhancing oxygen utilization (vhb hemoglobin) have been introduced using this modular system. nih.gov
The BioBricks approach facilitates the rapid assembly and testing of different biosynthetic and metabolic engineering gene combinations. researchgate.net This modularity is particularly advantageous for combinatorial biosynthesis, allowing for the efficient construction of diverse deoxysugar pathways to achieve glycodiversification of the elloramycin scaffold. acs.orgresearchgate.net This system provides a robust and flexible platform for the co-expression of multiple gene sets, setting the stage for the systematic engineering and optimization of novel tetracenomycin and elloramycin analogs. nih.govdntb.gov.ua
Site-Directed Mutagenesis in Glycosyltransferases (e.g., ElmGT) for Directed Glycodiversification
While the natural promiscuity of the glycosyltransferase ElmGT is a valuable asset for generating diverse elloramycin analogs, its broad substrate acceptance can sometimes be a limitation. Site-directed mutagenesis, a technique to make specific, intentional changes to a DNA sequence, offers a powerful tool to rationally engineer the enzyme's properties. researchgate.netwikipedia.org This method can be used to modulate the substrate flexibility of ElmGT, effectively fine-tuning its activity to favor the transfer of specific, desired deoxysugars. researchgate.net
Research has focused on mutating amino acid residues within the nucleoside diphosphate-sugar binding region of ElmGT. researchgate.net By analyzing the protein's structure and comparing it to other glycosyltransferases, specific residues can be targeted for modification. For example, site-directed mutagenesis of residues L309 and N312 in ElmGT was shown to alter its deoxysugar transfer profile. The principle of this technique involves using PCR with primers that contain the desired mutation to create a modified version of the gene, which is then expressed in a host organism. protocols.io The resulting mutant enzyme can be analyzed for changes in its catalytic efficiency and substrate specificity. This approach allows for the creation of more "specialized" versions of ElmGT, making it a more precise tool for directed glycodiversification and the controlled biosynthesis of specific elloramycin derivatives. researchgate.net
| ElmGT Residue | Mutagenesis Target | Outcome | Reference |
| L309 | Modulate substrate flexibility | Altered deoxysugar transfer profile | researchgate.net |
| N312 | Modulate substrate flexibility | Altered deoxysugar transfer profile | researchgate.net |
CRISPR-Cas9 and Other Genome Editing Technologies for Chromosomal Rearrangements and Optimization
Advanced genome editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the genetic engineering of microorganisms, including Streptomyces. mdpi.commdpi.com These tools provide a mechanism for making precise, targeted modifications to an organism's genome, such as gene knockouts, insertions, and chromosomal rearrangements. nih.govnih.gov In the context of this compound biosynthesis, a key challenge is that the genes for the polyketide aglycone and the L-rhamnose sugar moiety are located in two separate loci on the chromosome of S. olivaceus. acs.org
CRISPR-Cas9 technology offers a powerful solution to this challenge. It can be used to integrate these dispersed gene clusters into a single, defined genomic site. This consolidation streamlines pathway engineering, as all the necessary genes are located together, simplifying their regulation and transfer to heterologous hosts. The CRISPR-Cas9 system works by using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be harnessed to integrate new DNA or alter the existing sequence. mdpi.com This approach has been successfully applied in various actinomycetes to optimize secondary metabolite production by, for example, replacing native promoters with stronger ones to enhance the expression of rate-limiting genes. mdpi.com For elloramycin, this could be used to balance the expression of the aglycone and sugar biosynthetic genes for improved titer and the efficient production of novel analogs.
Structure Activity Relationships Sar of Elloramycin C and Its Derivatives
Influence of Aglycone Structural Features on Biological Activity
The aglycone of Elloramycin (B1244480) C, a tetracyclic aromatic polyketide, serves as the foundational scaffold for the molecule. ebi.ac.uk Modifications to this core structure, known as elloramycinone or its precursor 8-demethyl-tetracenomycin C (8-DMTC), have a profound impact on biological efficacy. ebi.ac.ukresearchgate.net
Derivatization studies have shown that even minor changes to the aglycone can significantly alter activity. For instance, the synthesis of 8-O-methylelloramycinone, created from the aglycone elloramycinone, resulted in the most active derivative in a proliferation inhibition assay against murine L1210 leukemia cells. ebi.ac.ukcapes.gov.br This highlights the sensitivity of the C-8 position to substitution. While Elloramycin C is naturally glycosylated at this position, methylation of the free hydroxyl on the aglycone appears to be a favorable modification for cytotoxic activity.
Furthermore, studies on related tetracenomycins provide analogous insights. For example, the introduction of a hydroxyl group at the C-6 position of the tetracenomycin X congener resulted in 6-hydroxytetraceonomycin X (6-OH-TcmX), which exhibited lower antimicrobial and cytotoxic activity than its non-hydroxylated counterpart, despite retaining comparable in vitro protein synthesis inhibition ability. researchgate.net This suggests that modifications on the A-ring of the tetracyclic system can modulate the molecule's activity, possibly by affecting cellular uptake or interaction with targets other than the ribosome. researchgate.net The biosynthesis of the aglycone itself involves a series of enzymatic steps, including cyclization, oxidation, and methylation, each presenting a potential point for modification to generate novel analogs for SAR studies. acs.org
Elucidation of the Role of Glycosylation in this compound Bioactivity
Glycosylation is a crucial post-modification process that is often essential for the biological activity of natural products, and this compound is no exception. researchgate.netnih.gov The attachment of a sugar moiety to the aglycone can increase solubility, stability, and bioactivity. researchgate.net The bioactivity of many glycosylated compounds is frequently dependent on the specific regio- and stereospecific attachment of these sugar moieties. nih.gov
In the biosynthesis of this compound, the glycosyltransferase ElmGT catalyzes the transfer of an L-rhamnose moiety to the C-8 hydroxyl group of the 8-demethyl-tetracenomycin C (8-DMTC) aglycone. researchgate.netnih.gov The absence of this glycosylation step, as seen in strains that only produce the aglycone, underscores the sugar's critical role. ebi.ac.ukresearchgate.net
A remarkable feature of ElmGT is its broad substrate flexibility, a trait that has been extensively exploited for SAR studies. nih.gov This "promiscuous" enzyme can recognize and transfer a wide variety of deoxysugars, including both L- and D-isomers, to the 8-DMTC core. nih.govacs.org This has enabled the generation of numerous novel Elloramycin analogs through combinatorial biosynthesis, where genes for different sugar pathways are co-expressed with the Elloramycin aglycone biosynthetic genes. acs.orgcaister.com These efforts have produced analogs bearing sugars not naturally found in Elloramycin, providing a powerful platform to probe the role of the sugar in bioactivity.
Table 1: Sugars Transferred by Glycosyltransferase ElmGT to the Elloramycin Aglycone
| Sugar Moiety | Isomer Type | Resulting Compound Class | Reference(s) |
|---|---|---|---|
| L-Rhamnose | L-6-deoxysugar | Natural Elloramycins | caister.com |
| D-Olivose | D-2,6-dideoxysugar | Hybrid Tetracenomycin | acs.orgcaister.com |
| D-Mycarose | D-2,6-dideoxysugar | Hybrid Tetracenomycin | acs.orgcaister.com |
| L-Rhodinose | L-2,6-dideoxysugar | Hybrid Tetracenomycin | acs.org |
| L-Olivose | L-2,6-dideoxysugar | Hybrid Tetracenomycin | caister.com |
| D-Glucose | D-Hexose | Hybrid Tetracenomycin | acs.org |
These studies collectively demonstrate that while glycosylation is vital, the specific nature of the sugar—its stereochemistry, and the pattern of its hydroxyl and methyl groups—fine-tunes the biological activity profile of the resulting analog.
Impact of Methylation Patterns on this compound Bioactivity Profile
The sugar moiety of this compound, a 2',3',4'-tri-O-methyl-α-L-rhamnose, is heavily methylated. acs.org This permethylation is not a random event but a carefully orchestrated enzymatic process that significantly influences the compound's bioactivity. The biosynthesis involves three distinct S-adenosylmethionine-dependent O-methyltransferases—ElmMI, ElmMII, and ElmMIII—which are responsible for the sequential methylation of the hydroxyl groups at the 2'-, 3'-, and 4'-positions, respectively. researchgate.netnih.gov This methylation occurs after the L-rhamnose sugar has been attached to the aglycone. nih.gov
The degree of methylation on the sugar has been shown to be a critical determinant of biological activity. In a key SAR finding, less methylated derivatives of Elloramycin exhibited better antimicrobial activity against Gram-positive bacteria compared to the fully methylated natural product. researchgate.net This suggests that the presence of free hydroxyl groups on the sugar moiety may be advantageous for antibacterial action, potentially by facilitating different interactions with the bacterial target or improving transport into the cell.
The proposed biosynthetic sequence for these methylation events starts with the action of ElmMI on the 2'-hydroxyl, followed by ElmMII on the 3'-hydroxyl, and finally ElmMIII on the 4'-hydroxyl of the rhamnosyl-tetracenomycin C intermediate. researchgate.net Understanding this stepwise process allows for the targeted genetic manipulation of the pathway to produce specific partially methylated analogs, providing a precise tool for exploring the SAR of sugar methylation.
Comparative Analysis of this compound Congeners and Semi-Synthetic Analogs for Potency
Direct comparisons of this compound with its natural congeners and semi-synthetic analogs have been instrumental in defining its SAR. The producer organism, Streptomyces olivaceus, naturally creates minor congeners such as Elloramycins B, D, E, and F alongside the major component, Elloramycin. jst.go.jp
Semi-synthetic and biosynthetic approaches have vastly expanded the library of related compounds for comparative analysis. As previously noted, 8-O-methylelloramycinone was found to be the most potent derivative against L1210 leukemia cells when compared to other early derivatives. ebi.ac.uk In contrast, a study comparing various glycosylated analogs found that derivatives with less methylation on the sugar moiety displayed enhanced antibacterial activity against Gram-positive bacteria. researchgate.net
More recent work has generated a suite of new analogs via combinatorial biosynthesis and evaluated their bioactivity. These compounds were tested for antiproliferative activity in human cancer cell lines and for antibacterial activity. acs.org The data provides a basis for rationally engineering new anthracyclines, with scaffolds from compounds showing high potency serving as valuable chassis for further development. acs.org
Table 2: Comparative Activity of Selected this compound Derivatives
| Compound/Analog | Structural Modification | Observed Activity Trend | Target/Assay | Reference(s) |
|---|---|---|---|---|
| This compound | Natural Product (permethylated L-rhamnose) | Baseline activity | Antitumor, Antibacterial | nih.gov |
| Less Methylated Elloramycin Derivatives | Incomplete methylation of the rhamnose sugar | Increased antibacterial activity | Gram-positive bacteria | researchgate.net |
| 8-O-methylelloramycinone | Aglycone with C-8 hydroxyl replaced by a methoxy (B1213986) group | Most active derivative in early studies | Murine L1210 leukemia cells | ebi.ac.ukcapes.gov.br |
| 6-hydroxytetraceonomycin X | Hydroxylation at C-6 of a related tetracenomycin | Lower antimicrobial and cytotoxic activity | Antimicrobial, Cytotoxicity | researchgate.net |
This comparative analysis reveals a nuanced SAR profile where modifications favoring antitumor activity (e.g., 8-O-methylation of the aglycone) may differ from those enhancing antibacterial potency (e.g., reduced methylation of the sugar).
Derivatization Strategies of this compound and Elloramycinone for SAR Exploration
A range of strategies has been employed to generate derivatives of this compound and its aglycone, elloramycinone, for SAR studies. These methods span chemical modification, combinatorial biosynthesis, and genetic engineering.
Chemical Derivatization: Early SAR studies involved direct chemical modification of the isolated natural product Elloramycin (1) and its aglycone, elloramycinone (2). capes.gov.brnih.gov These methods included hydrolysis to cleave the sugar and subsequent reactions to modify the aglycone, such as the synthesis of 8-O-methylelloramycinone. ebi.ac.ukcapes.gov.br A unique transglycosylation reaction was also discovered during these experiments, converting Elloramycin into isoelloramycin. capes.gov.brnih.gov
Combinatorial Biosynthesis: This has become the most powerful and widely used strategy. It leverages the substrate flexibility of biosynthetic enzymes, particularly the glycosyltransferase ElmGT. nih.gov The general approach involves co-expressing a plasmid containing the Elloramycin aglycone biosynthesis genes (e.g., cosmid 16F4) in a suitable host strain like Streptomyces albus or Streptomyces lividans. acs.orgcaister.com This host is simultaneously transformed with a second plasmid carrying genes for the biosynthesis of a variety of different deoxysugars. caister.com The host strain then produces the aglycone, which is subsequently glycosylated by the promiscuous ElmGT with the novel sugar, generating a hybrid analog. acs.orgcaister.com This has been used to create dozens of new-to-nature compounds. nih.gov
Genetic Engineering and Enzyme Mutagenesis: Beyond combining whole pathways, specific genes can be targeted. The genes for the three methyltransferases (ElmMI, ElmMII, ElmMIII) have been individually expressed and characterized, allowing for the controlled production of partially methylated derivatives. nih.gov Furthermore, the key glycosyltransferase ElmGT has been subjected to site-directed mutagenesis. By altering specific amino acid residues in the enzyme's sugar-binding region, its substrate flexibility can be modulated, making it more or less selective for certain deoxysugars. nih.gov This "enzyme tuning" offers a highly refined approach to generating specific glycosylated analogs for SAR exploration. nih.gov
These diverse strategies provide a comprehensive toolkit for systematically probing the SAR of this compound, leading to a deeper understanding of its mechanism of action and guiding the rational design of new analogs with potentially improved therapeutic properties.
Biological Activity and Preclinical Assessment of Elloramycin C and Analogs in Vitro, Mechanism Focused
Antineoplastic Activity Mechanisms of Elloramycin (B1244480) C in Cellular Models
The anticancer properties of Elloramycin C and its related analogs, such as Tetracenomycin C, are attributed to multiple cellular interference pathways. researchgate.net These compounds are recognized for their ability to inhibit the growth of various cancer cell lines, operating through mechanisms that include direct interaction with DNA and disruption of protein synthesis. researchgate.netnih.gov
This compound and its derivatives have demonstrated significant antiproliferative effects against various cancer cell lines in laboratory settings. A notable activity has been recorded against murine L1210 leukemia cells. colab.wsmedchemexpress.comamericanchemicalsuppliers.com Specifically, the closely related analog, tetracenomycin C, has shown potent inhibition of these leukemia cells. colab.ws Structure-activity relationship studies have further identified certain synthetic derivatives, such as 8-O-methylelloramycinone, as having even greater activity in proliferation inhibition assays against L1210 cells. colab.ws While the broader class of anthracycline antibiotics, to which elloramycin belongs, is known to be active against a variety of mammalian cancer cell lines, including solid tumors, specific inhibitory concentration data for this compound across a wide panel is still under comprehensive investigation. researchgate.netmedchemexpress.com
Table 1: In Vitro Antiproliferative Activity of Elloramycin Analogs
| Compound | Cell Line | Activity Noted |
|---|---|---|
| Tetracenomycin C | Murine L1210 Leukemia | IC₅₀ of 1.2 µg/mL colab.ws |
| Elloramycin | Murine L1210 Leukemia | Active medchemexpress.comamericanchemicalsuppliers.com |
| 8-O-methylelloramycinone | Murine L1210 Leukemia | Most active derivative in assay colab.ws |
A primary mechanism of action for the anthracycline class of compounds, including elloramycin, is the disruption of DNA replication and transcription. nih.gov This interference is achieved through the process of DNA intercalation, where the planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net This binding can lead to several downstream cytotoxic effects.
The physical presence of the intercalated molecule can obstruct the progression of DNA and RNA polymerases along the DNA template, thereby stalling both replication and transcription. nih.gov Furthermore, this interaction can stabilize the complex formed between DNA and topoisomerase II, an enzyme critical for resolving DNA tangles during replication. nih.gov By stabilizing this complex, anthracyclines prevent the re-ligation of the DNA strands, leading to double-strand breaks and subsequent cell death. nih.gov Perturbations in the normal DNA replication process, often induced by oncogenes in cancer cells, can create a state of "replication stress," which may render these cells particularly vulnerable to DNA-targeting agents like this compound. researchgate.net
In addition to direct DNA damage, a significant mechanism of anticancer action for elloramycins and tetracenomycins is the inhibition of protein synthesis. researchgate.net This activity is highly specific, involving the binding of the compound to the large ribosomal subunit. researchgate.net Research indicates that these molecules target the polypeptide exit channel of the ribosome, the tunnel through which newly synthesized proteins emerge. researchgate.net
By binding within this channel, this compound effectively blocks the elongation of the nascent polypeptide chain, leading to a halt in ribosomal translation and subsequent cell death. researchgate.net The 2',3',4'-tri-O-methyl-α-l-rhamnose sugar appended at the 8-position of the elloramycin core is believed to play a role in this binding interaction with the polypeptide exit channel. researchgate.net This mode of action, targeting protein synthesis, distinguishes elloramycin from many other anthracyclines whose primary cytotoxic mechanism is DNA intercalation and topoisomerase poisoning. researchgate.netnih.gov
Antimicrobial Activity Mechanisms of this compound in Bacterial Systems
This compound also possesses antimicrobial properties, with a spectrum of activity primarily directed against Gram-positive bacteria. researchgate.net The mechanisms underlying its antibacterial effects appear to be distinct from some of its anticancer activities, focusing more on the classical anthracycline pathway of DNA interaction.
Elloramycin has demonstrated inhibitory activity against Gram-positive microorganisms. researchgate.netmedchemexpress.com Studies on structure-activity relationships have suggested that the degree of methylation on the molecule can influence its antibacterial potency; less methylated derivatives of elloramycin have been observed to exhibit enhanced antimicrobial activity against Gram-positive bacteria. researchgate.net While described as having weak to moderate activity, its efficacy against various strains highlights its potential as an antibacterial agent. researchgate.netmedchemexpress.com
Table 2: In Vitro Antimicrobial Spectrum of this compound
| Target Group | Activity Noted | Source |
|---|---|---|
| Gram-positive bacteria | Inhibitory activity observed | researchgate.netmedchemexpress.com |
| Streptomycetes | Weak activity observed | medchemexpress.com |
In bacterial systems, the primary antibacterial mechanism of this compound is attributed to its ability to intercalate with bacterial DNA. This aligns with the well-established mode of action for anthracyclines. nih.gov The intercalation disrupts essential cellular processes, including bacterial DNA replication and transcription, leading to the inhibition of growth and cell death. The process involves the insertion of the planar chromophore of elloramycin into the bacterial DNA, which can physically block the progression of enzymes like DNA polymerase and RNA polymerase. nih.gov This mechanism is particularly effective against Gram-positive bacteria, whose cell wall structure is more permeable to such compounds compared to the protective outer membrane of Gram-negative bacteria. openveterinaryjournal.com
In Vitro Methodologies for Biological Activity Assessment of this compound and Analogs
The preclinical assessment of this compound and its synthetic or biosynthetic analogs relies on a suite of established in vitro methodologies designed to quantify their biological activity and elucidate their mechanisms of action. These laboratory-based assays are fundamental in determining the potential of these compounds as therapeutic agents by providing quantitative data on their effects on cancer cells and bacteria, and offering insights into their molecular targets.
High-Throughput Cell Line Cytotoxicity and Viability Assays
To evaluate the antitumor potential of this compound and its analogs, high-throughput screening (HTS) methods are employed to measure their cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects against a panel of cancer cell lines. nih.govplos.org These assays are typically conducted in multi-well plates, allowing for the rapid and simultaneous testing of multiple compound concentrations. nih.gov
Commonly used methodologies include colorimetric and luminescence-based assays that measure metabolic activity or cell membrane integrity as indicators of cell viability. abcam.comlicorbio.com For instance, tetrazolium dye reduction assays (like MTT, MTS, and WST-1) rely on the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan (B1609692) product, which can be quantified by absorbance. abcam.comexplorationpub.com The intensity of the color is proportional to the number of viable cells. licorbio.com Similarly, luminescence-based assays can measure the amount of ATP present, as this molecule is a key indicator of metabolically active, living cells. licorbio.com
Research on elloramycin analogs has utilized these principles. Proliferation inhibition assays are standard for assessing biological activity. caister.com For example, studies have tested this compound and its derivatives against various human cancer cell lines, including lung carcinoma (A549), breast carcinoma (MDA-MB 231), melanoma (SK-Mel 30), and murine L-1210 leukemia cells. caister.comnih.gov The results of these assays are typically expressed as an IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%. While this compound itself shows activity, studies on its analogs have provided specific quantitative data. caister.com
| Compound | Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |
| 2'-demethoxy-elloramycin | Lung Carcinoma (A549) | Proliferation Inhibition | 14.9 - 25.4 | caister.com |
| 2'-demethoxy-elloramycin | Breast Carcinoma (MDA-MB 231) | Proliferation Inhibition | 14.9 - 25.4 | caister.com |
| 2'-demethoxy-elloramycin | Melanoma (SK-Mel 30) | Proliferation Inhibition | 14.9 - 25.4 | caister.com |
| 8-demethyl-8-α-L-olivosyl-tetracenomycin C | Lung Carcinoma (A549) | Proliferation Inhibition | > 40 | caister.com |
| 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C | Lung Carcinoma (A549) | Proliferation Inhibition | > 40 | caister.com |
| 8-O-methylelloramycinone | Murine Leukemia (L1210) | Proliferation Inhibition | Most active derivative tested | nih.gov |
Quantitative Antimicrobial Susceptibility Testing in Bacterial Culture
The antibacterial properties of this compound are quantified using antimicrobial susceptibility testing (AST). These methods determine the minimum concentration of the compound required to affect bacterial growth. apec.org this compound is known to possess activity, particularly against Gram-positive bacteria such as Bacillus subtilis. medchemexpress.com
The gold standard for quantitative AST is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. apec.orgvetbact.org Broth microdilution is a common method for determining MIC values. mdpi.com In this technique, serial two-fold dilutions of the compound are prepared in a liquid growth medium in 96-well plates. vetbact.org Each well is then inoculated with a standardized suspension of the test bacterium. vetbact.org After incubation, the wells are visually inspected for turbidity, and the lowest concentration without bacterial growth is recorded as the MIC. apec.org This method provides a quantitative measure of the compound's potency. apec.org
Other methods, such as agar (B569324) dilution or gradient diffusion strips (E-test), can also be used to determine MIC values. vetbact.orgfrontiersin.org While specific MIC values for this compound are not extensively detailed in the provided context, the methodologies for obtaining this data are well-established in microbiology. scielo.br
| Method | Description | Endpoint |
| Broth Microdilution | Serial dilutions of the compound are made in broth within a multi-well plate, which is then inoculated with bacteria. vetbact.org | Minimum Inhibitory Concentration (MIC): Lowest concentration with no visible bacterial growth. apec.org |
| Agar Dilution | The compound is incorporated into agar at various concentrations, and then bacteria are spotted onto the surface of the plates. frontiersin.org | MIC: Lowest concentration that inhibits bacterial colony formation. |
| Gradient Diffusion (E-test) | A plastic strip with a predefined gradient of the antimicrobial agent is placed on an inoculated agar plate. vetbact.org | MIC: The value on the strip where the inhibition zone edge intersects the strip. vetbact.org |
Biochemical and Cellular Assays for Mechanistic Probing
To understand how this compound exerts its cytotoxic and antimicrobial effects, a variety of biochemical and cellular assays are employed to identify its molecular targets and mechanism of action.
DNA Binding Assays Early studies suggested that, like other anthracyclines, this compound's mechanism involves interfering with DNA replication and transcription, potentially through DNA intercalation. To investigate this, DNA binding assays can be performed. Techniques like fluorescence anisotropy or gel-mobility shift assays (GMSA) are used. nih.govnih.gov In a fluorescence-based assay, a fluorescently labeled DNA oligomer is used. If the compound binds to the DNA, the tumbling rate of the complex slows, leading to a measurable change in fluorescence anisotropy. nih.gov GMSA involves incubating the compound with DNA and then separating the mixture on an agarose (B213101) gel; a shift in the DNA band's migration indicates the formation of a DNA-compound complex. nih.gov
Enzyme Inhibition Kinetics More recent evidence suggests that the tetracenomycin class of compounds, to which elloramycins are related, may not primarily target DNA but instead inhibit protein synthesis by binding to the large ribosomal subunit. researchgate.netbiorxiv.org To confirm such a mechanism, in vitro translation inhibition assays are utilized. chemrxiv.org These assays measure the synthesis of a reporter protein (like luciferase) in a cell-free system. A reduction in protein synthesis in the presence of the compound indicates inhibition of the translational machinery. chemrxiv.org
Furthermore, if a specific enzyme is hypothesized to be a target (such as topoisomerase II for classic anthracyclines), enzyme inhibition kinetic studies are performed. americanpeptidesociety.org These experiments measure the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (this compound). americanpeptidesociety.org By analyzing the data, for example with a Lineweaver-Burk plot, one can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. americanpeptidesociety.orgbgc.ac.inunil.ch This approach is critical for validating specific molecular targets. The bioactivity of elloramycin is critically dependent on its sugar moiety, which is attached by the glycosyltransferase ElmGT during biosynthesis. researchgate.netnih.gov Probing how this structural feature interacts with potential enzyme targets is a key area of mechanistic investigation. nih.gov
Synthetic Endeavors Towards Elloramycin C and Its Structural Scaffolds
Total Synthesis Approaches to Elloramycin (B1244480) C Aglycones (e.g., Tetracenomycin C-type Scaffolds)
The aglycone of Elloramycin C is 8-demethyltetracenomycin C, a member of the tetracenomycin family of aromatic polyketides. researchgate.net The synthesis of these tetracyclic scaffolds has been a significant challenge, prompting the development of various synthetic strategies.
One of the pioneering total syntheses of tetracenomycin C was achieved by Tatsuta and co-workers. A key step in their strategy was a regioselective Diels-Alder cycloaddition between an enone and a diene to construct the AB-ring system. This was followed by a Michael-Dieckmann cyclization with an isobenzofuran (B1246724) derivative to complete the tetracyclic core. uidaho.edu
Another notable approach was developed by Meyers and his group, who utilized an AB-ring precursor strategy. Their synthesis featured a double Claisen cyclization cascade to assemble the A and B rings of the tetracyclic core of (±)-12a-deoxytetracycline, a related structure. uidaho.edu More recently, a formal total synthesis of tetracenomycin A2 was described, extending the tandem conjugate addition-Dieckmann condensation methodology. acs.org
These synthetic routes have not only provided access to the tetracenomycin core but have also served as a platform for the synthesis of various analogs, enabling structure-activity relationship studies.
Stereoselective Synthesis of Deoxysugar Moieties Relevant to this compound Biosynthesis
This compound is glycosylated with a 2',3',4'-tri-O-methyl-α-L-rhamnose moiety. The stereoselective synthesis of this highly modified deoxysugar and related L-hexoses is a critical aspect of the total synthesis of this compound. L-rhamnose, a readily available starting material, has been the focus of various synthetic transformations to access other rare 6-deoxy-L-hexoses.
One approach involves the regioselective protection of the hydroxyl groups of L-rhamnose, followed by stereoselective nucleophilic displacement of triflates. This method allows for the inversion of stereocenters to furnish a variety of 6-deoxy-L-hexose isomers. google.comacs.org For instance, the synthesis of 6-deoxy-L-guloside from an L-rhamnosyl-2,4-diol derivative was achieved through a cascade reaction involving the formation of a 3,4-epoxy alcohol and subsequent epoxide ring opening, effectively inverting the stereochemistry at C2, C3, and C4. google.com
The synthesis of di-O-methyl-L-rhamnose derivatives has also been explored. For example, 2,4-di-O-methyl-L-rhamnose was synthesized from methyl 4-O-methyl-α-L-rhamnopyranoside through a process involving the formation and controlled methanolysis of trifluoroacetyl derivatives. rsc.org Furthermore, practical procedures for producing variously blocked L-rhamnose compounds, which can serve as indirect β-L-rhamnosyl donors, have been developed. researchgate.net The synthesis of di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside has also been reported, showcasing methods for stereoselective glycosylation. nih.gov
These synthetic methodologies provide access to the specific sugar moiety of this compound and its analogs, which is crucial for understanding the role of the carbohydrate unit in its biological activity.
Advanced Synthetic Methodologies for this compound Core Structure Assembly
The construction of the angularly fused tetracyclic core of this compound has prompted the application and development of advanced synthetic methods. These strategies aim to achieve high efficiency and stereocontrol in the assembly of this complex aromatic system.
The Diels-Alder reaction has been a cornerstone in the synthesis of tetracenomycin-type scaffolds. uidaho.eduwits.ac.za This powerful [4+2] cycloaddition allows for the rapid construction of the cyclohexene (B86901) ring system, which can then be aromatized to form the naphthalene (B1677914) core. Variations of this strategy, including the use of juglone-based dienophiles, have been investigated to control the regioselectivity of the cycloaddition. researchgate.net
Transition metal-catalyzed reactions have also emerged as powerful tools for the synthesis of complex aromatic systems. numberanalytics.com For instance, [2+2+2] cycloisomerization of aromatic triynes, catalyzed by nickel(0), cobalt(I), or rhodium(I) complexes, can efficiently construct the strained helicene-like backbone of polyaromatic compounds in a single step. nih.gov The Suzuki-Miyaura cross-coupling reaction is another valuable method for forming carbon-carbon bonds between aromatic rings, facilitating the assembly of the tetracyclic framework from smaller, functionalized precursors. numberanalytics.com
More recently, catalytic arene-norbornene annulation (CANAL) has been employed for the regioselective synthesis of extended polycyclic aromatic systems, demonstrating the potential for precise control in the construction of complex fused-ring structures. acs.org These advanced methodologies offer elegant and efficient solutions to the challenges posed by the synthesis of the this compound core structure.
Chemoenzymatic Synthesis of this compound and Hybrid Analogs
Chemoenzymatic synthesis has emerged as a powerful strategy for the production of this compound and its analogs, combining the efficiency of chemical synthesis with the high selectivity of enzymatic transformations. researchgate.net This approach often involves the chemical synthesis of a precursor molecule, which is then subjected to one or more enzymatic reactions to generate the final product.
A key enzyme in the chemoenzymatic synthesis of this compound is the glycosyltransferase ElmGT from Streptomyces olivaceus. researchgate.netresearchgate.net This enzyme is responsible for attaching the L-rhamnose moiety to the 8-demethyltetracenomycin C aglycone. researchgate.net Remarkably, ElmGT exhibits broad substrate flexibility, capable of transferring a variety of deoxysugars, including both D- and L-isomers, to the aglycone. researchgate.netresearchgate.net
This promiscuity of ElmGT has been exploited in combinatorial biosynthesis approaches to generate a library of novel this compound analogs. By co-expressing the genes for the Elloramycin aglycone with genes for the biosynthesis of different deoxysugars in a heterologous host, a variety of glycosylated tetracenomycin derivatives have been produced. researchgate.netnih.gov For example, new analogs bearing sugars such as D-olivose, D-mycarose, and L-rhodinose have been synthesized.
Furthermore, protein engineering has been used to modulate the substrate specificity of ElmGT, allowing for the targeted synthesis of specific glycosylated derivatives. researchgate.net The chemoenzymatic synthesis of C-ribosylated naphthoquinones has also been explored, highlighting the potential of enzymes in forming unusual glycosidic linkages. These chemoenzymatic and biosynthetic engineering approaches provide a versatile platform for the production of this compound and a diverse range of analogs for biological evaluation.
Advanced Research Methodologies and Future Directions in Elloramycin C Study
Omics Technologies in Elloramycin (B1244480) C Biosynthesis Research
High-throughput 'omics' technologies have become indispensable for dissecting the complex biological systems of microorganisms. omu.edu.trdtu.dk For Elloramycin C, produced by Streptomyces olivaceus, these approaches provide a holistic view of the biosynthetic process, from the genetic blueprint to the final chemical product.
Genomic analysis of the this compound producer, Streptomyces olivaceus Tü2353, has been fundamental to elucidating its biosynthetic pathway. Initial studies identified a cosmid, cos16F4, containing a 24.2 kb gene cluster with 17 genes (the elm genes) responsible for synthesizing the aglycon core of this compound, known as 8-demethyltetracenomycin C (8-DMTC). nih.govresearchgate.net
A significant insight gained from genomics was the discovery that the genes required for the biosynthesis of the L-rhamnose sugar moiety are not located within the main elm cluster. nih.gov Further genomic sequencing identified a separate cluster of four genes (rhaA, rhaB, rhaC, rhaD) located elsewhere on the S. olivaceus chromosome that are essential for producing TDP-L-rhamnose, the sugar donor for glycosylation. nih.govresearchgate.net This spatial separation of genes for the aglycon and the sugar is an unconventional arrangement compared to many other actinomycete biosynthetic gene clusters and was revealed solely through genomic investigation. nih.gov
Comparative genomics, which involves comparing the genomes of different strains or species, offers further avenues for discovery. nih.govmdpi.com By comparing the genome of S. olivaceus with those of other Streptomyces species that produce related polyketides, researchers can identify conserved core biosynthetic genes versus unique genes that may confer novel activities or regulatory controls. researchgate.netplos.org This approach can pinpoint genetic variations responsible for differences in yield or the production of unique analogues. nih.gov
| Gene Cluster | Gene(s) | Putative Function in this compound Biosynthesis |
| elm Gene Cluster (on cos16F4) | elm genes (17 total) | Biosynthesis of the polyketide aglycon (8-demethyltetracenomycin C), methylation, and export. nih.govresearchgate.net |
| rha Gene Cluster (separate locus) | rhaA, rhaB, rhaC, rhaD | Biosynthesis of the TDP-L-rhamnose sugar moiety required for the final glycosylation step. nih.govresearchgate.net |
While genomics reveals the biosynthetic potential, transcriptomics and proteomics provide a dynamic snapshot of gene expression and enzyme production during active biosynthesis. Transcriptomics, often performed using RNA sequencing (RNA-Seq), quantifies the messenger RNA (mRNA) transcripts of genes, indicating which genes are being actively transcribed. mdpi.com Proteomics identifies and quantifies the proteins—the functional workhorses of the cell, including enzymes. nih.gov
Applying these technologies to S. olivaceus would involve comparing cultures under high-yield versus low-yield conditions for this compound production. Such a study would highlight differentially expressed genes (DEGs) and differentially expressed proteins (DEPs). nih.govmdpi.com For instance, key regulatory genes within or outside the elm cluster that activate biosynthesis would be expected to be significantly upregulated at the transcript level in high-producing conditions. Concurrently, proteomic analysis would confirm that these transcriptional changes lead to an increased abundance of the corresponding biosynthetic enzymes. This integrated approach provides a powerful method for identifying regulatory bottlenecks and key enzymatic steps, offering targets for metabolic engineering to improve production. nih.gov
| Omics Technique | Key Application in this compound Research | Expected Outcome |
| Transcriptomics (RNA-Seq) | Comparison of gene expression between high- and low-producing S. olivaceus cultures. | Identification of upregulated biosynthetic, regulatory, and precursor supply genes. |
| Proteomics (e.g., Mass Spec) | Profiling of enzyme abundance under different production conditions. | Confirmation of increased levels of key biosynthetic enzymes (e.g., polyketide synthases, glycosyltransferases). |
Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. asm.org In the context of this compound, techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the biosynthetic intermediates and the final products. This approach is crucial for confirming the function of genes identified through genomics. For example, the targeted disruption (knockout) of a specific gene in the elm cluster would be expected to lead to the accumulation of the substrate for the missing enzyme, which can be detected via metabolomic analysis. researchgate.net
This methodology was effectively used in early studies where a blocked mutant of S. olivaceus was found to accumulate key pathway intermediates, including Tetracenomycin B3 and Tetracenomycin D3, confirming their role in the biosynthetic sequence. nih.gov Furthermore, metabolomics is essential for analyzing the outcomes of combinatorial biosynthesis experiments, where genes from other pathways are introduced to create novel compounds. nih.gov A comprehensive metabolomic analysis can create a detailed "molecular network," mapping not only the known intermediates but also identifying novel, unexpected derivatives, thereby accelerating the discovery of new Elloramycin analogues. asm.org
Computational Approaches in this compound Research
Computational biology provides powerful predictive tools that complement experimental work. By modeling enzymes and their interactions at an atomic level, these methods can offer insights that are difficult to obtain through laboratory techniques alone.
Many of the enzymes in the this compound biosynthetic pathway have not had their three-dimensional structures determined experimentally. Homology modeling provides a way to generate reliable 3D structural models for these proteins. frontiersin.org The process involves using the known experimental structure of a related, homologous protein (a "template") to predict the structure of the protein of interest (the "target").
For example, the structure of the glycosyltransferase ElmGT, which attaches the L-rhamnose sugar to the 8-DMTC aglycon, could be modeled using known structures of other Streptomyces glycosyltransferases. The process involves:
Identifying a suitable template structure in the Protein Data Bank (PDB).
Aligning the amino acid sequence of ElmGT with the template sequence.
Building a 3D model of ElmGT based on the template's structural framework.
Refining and validating the model to ensure it is stereochemically sound. frontiersin.org
The resulting model can provide crucial insights into the location of the active site and the key amino acid residues involved in binding the aglycon and sugar substrates.
Molecular dynamics (MD) simulations are computational experiments that simulate the physical movements of atoms and molecules over time. frontiersin.orgyoutube.com An MD simulation of a homology model of an enzyme like ElmGT, along with its substrates (8-DMTC and TDP-L-rhamnose), can provide a dynamic view of the catalytic process.
These simulations can:
Predict Binding Poses: Reveal how the substrates fit into the enzyme's active site and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. nih.gov
Analyze Conformational Changes: Show how the enzyme's structure might change upon substrate binding, which is often crucial for catalysis. nih.gov
Identify Key Residues: Pinpoint the specific amino acid residues that are critical for substrate binding or for the chemical reaction itself. This information can guide site-directed mutagenesis experiments to verify enzyme mechanisms. youtube.com
By simulating the entire process, researchers can understand the mechanics of enzyme-substrate recognition and catalysis at a level of detail that complements and helps explain experimental findings. frontiersin.org
Computational Design of Novel this compound Analogs and Lead Optimization
While combinatorial biosynthesis has successfully generated novel hybrid analogs of elloramycin nih.gov, the rational, computer-aided design of new derivatives represents a frontier with significant potential. Computational modeling techniques offer a powerful, resource-efficient strategy to predict the biological activities and pharmacokinetic properties of hypothetical this compound analogs, thereby guiding synthetic efforts toward candidates with the highest probability of success.
Methodological Framework:
Molecular Docking: The primary mechanism of action for elloramycins and the related tetracenomycins is the inhibition of protein synthesis by binding to the ribosomal exit tunnel utupub.firesearchgate.net. High-resolution structural data of the bacterial ribosome allows for in silico docking simulations. These models can predict the binding affinity and orientation of novel, computationally designed this compound analogs within the target site. By modifying functional groups on the aglycone or altering the structure of the sugar moiety, researchers can virtually screen for modifications that enhance binding interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the structural properties of a series of compounds and their biological activity nih.gov. By compiling bioactivity data for the known elloramycin congeners, a predictive QSAR model could be developed. This model would identify key structural features—such as the degree of methylation, the nature of the sugar substituent, and specific hydroxylations—that are critical for potent antibacterial or anticancer activity. Such a model would be invaluable for prioritizing the synthesis of new analogs.
ADMET Prediction: A significant hurdle in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can predict these properties based on a molecule's structure, helping to identify potential liabilities early in the design phase. For instance, in silico models could assess the likely membrane permeability or metabolic stability of a novel this compound analog, allowing for chemical modifications to optimize its drug-like characteristics.
Application and Lead Optimization: The lead optimization process for this compound would involve iterative cycles of computational design and experimental validation. A hypothetical workflow would begin with the known structure of this compound as a template. Novel analogs would be designed in silico by modifying specific functional groups. These virtual compounds would then be subjected to molecular docking and ADMET prediction to filter for the most promising candidates. The top-ranked virtual hits would be synthesized—potentially using synthetic biology approaches as described later—and their biological activity would be assayed. This new experimental data would then be used to refine the QSAR models, creating a feedback loop that continually improves the predictive power of the computational tools and accelerates the discovery of a clinical candidate.
Methodological Advancements for Resolving Discrepancies in Biological Activity Data of this compound Congeners
Discrepancies in the reported biological activities of closely related natural product congeners are a common challenge in drug discovery. Such inconsistencies can arise from variations in assay conditions, microbial strains, or subtle structural differences that have a profound impact on the mechanism of action. In the case of the elloramycins, a notable discrepancy exists for Elloramycin F. While Elloramycins A through E were reported to have pronounced antibacterial activity, no such data was reported for Elloramycin F, despite its structural characterization scispace.com.
Methodological advancements can provide a framework for systematically resolving these ambiguities.
Comparative Biological Activity of Elloramycin Congeners
| Compound | Reported Biological Activity | Source(s) |
|---|---|---|
| Elloramycin | Weakly active against Gram-positive bacteria; active against L-1210 leukemia stem cells. | nih.gov |
| Elloramycins A-E | Pronounced antibacterial activity. | scispace.com |
| Elloramycin F | Antimicrobial properties not reported, creating a data discrepancy. | scispace.com |
| 8-O-methylelloramycinone | Most active derivative in a proliferation inhibition assay against murine L1210 leukemia cells. | nih.gov |
| 6-hydroxytetraceonomycin X (Related Congener) | Significantly lower antibacterial and cytotoxic activity compared to its non-hydroxylated counterpart. | scispace.com |
Advanced Methodologies for Data Reconciliation:
Standardized High-Throughput Screening: To eliminate variability from assay conditions, a panel of this compound congeners, including a re-isolated and confirmed sample of Elloramycin F, should be tested concurrently in a suite of standardized, high-throughput bioassays. This would involve testing against a broad panel of bacterial pathogens (e.g., the ESKAPE pathogens) and cancer cell lines under identical conditions to provide a definitive, directly comparable dataset.
Mechanism-of-Action Studies: Deeper investigation into the molecular target interactions can resolve activity discrepancies. The reduced activity of 6-hydroxytetraceonomycin X, a compound structurally analogous to what might be expected for Elloramycin F, was not due to a lower ability to inhibit protein synthesis in vitro scispace.com. This suggests the structural modification may affect other factors, such as cell wall penetration or susceptibility to efflux pumps. Techniques like thermal shift assays, surface plasmon resonance, or cellular thermal shift assays (CETSA) can quantify target engagement in a cellular context, revealing whether the lack of whole-cell activity is due to a failure to reach or bind the ribosomal target.
Comprehensive Structure-Activity Relationship (SAR) Analysis: A systematic SAR study is crucial. The finding that less methylated derivatives of elloramycin exhibit better antimicrobial activity provides a clue researchgate.net. By synthesizing or isolating a wider range of congeners with precise modifications (e.g., at the C6 position, variations in methylation, different sugar moieties) and testing them in standardized assays, a clear picture of the structural requirements for activity can be established. This would clarify whether the specific structure of Elloramycin F renders it inherently inactive or if its activity is specific to certain conditions or targets not previously tested.
Emerging Technologies for Natural Product Discovery and Engineering Applied to this compound
The biosynthesis of this compound is a complex process involving a Type II polyketide synthase and numerous tailoring enzymes. Emerging technologies in synthetic biology and directed evolution provide powerful tools to harness and re-engineer this biosynthetic machinery for the production of novel analogs.
The biosynthesis of elloramycin is particularly interesting because the genes responsible are located in two separate loci on the chromosome of Streptomyces olivaceus nih.govresearchgate.net. One cluster contains the genes for the polyketide aglycone, while a separate four-gene cluster is required for the biosynthesis of the L-rhamnose sugar moiety nih.gov. This physical separation presents a challenge for traditional genetic manipulation but is an ideal scenario for the application of synthetic biology.
Framework Application:
Pathway Refactoring and Heterologous Expression: Synthetic biology allows for the complete redesign and reconstruction of biosynthetic pathways. The two distinct gene clusters for elloramycin biosynthesis can be cloned into a single, engineered construct. Codon usage can be optimized, and gene expression can be placed under the control of strong, inducible promoters to ensure balanced and high-level production of all necessary enzymes. This reconstructed pathway can then be introduced into a robust, fast-growing, and genetically tractable heterologous host, such as Streptomyces coelicolor or even E. coli, to simplify production and downstream engineering utupub.fi.
BioBricks and Combinatorial Biosynthesis: The concept of "BioBricks"—standardized genetic parts—has been successfully applied to the related tetracenomycin system to generate new derivatives utupub.fi. This framework can be directly applied to this compound. The genes for the aglycone biosynthesis could be one BioBrick, while various deoxysugar biosynthesis cassettes could be separate BioBricks. By combining the elloramycin aglycone module with a library of different sugar modules, a wide range of novel glycosylated analogs can be rapidly produced through combinatorial biosynthesis, far exceeding the efficiency of traditional chemical synthesis nih.govutupub.fi.
While some enzymes in natural product pathways are highly specific, others exhibit a degree of substrate promiscuity. The glycosyltransferase ElmGT, which attaches the rhamnose sugar to the elloramycin core, is known to be remarkably flexible, capable of transferring a variety of deoxysugars utupub.firesearchgate.net. This inherent flexibility makes it a perfect starting point for directed evolution to further expand its capabilities.
Directed Evolution Workflow:
Gene Library Creation: The gene encoding ElmGT would be subjected to random mutagenesis using techniques like error-prone PCR to create a large library of variants, each containing one or more amino acid changes.
High-Throughput Screening/Selection: This library of mutant enzymes would be expressed in a host strain engineered to produce the this compound aglycone (8-demethyltetracenomycin C) and a novel, desired sugar precursor that the wild-type ElmGT does not accept efficiently nih.gov. A high-throughput screen, perhaps using liquid chromatography-mass spectrometry (LC-MS) or a colorimetric assay, would then be used to identify colonies that successfully produce the new glycosylated analog.
Iterative Improvement: The genes from the most successful "hits" would be isolated and used as the template for the next round of mutagenesis and screening. After several iterative cycles, enzymes with significantly enhanced activity and expanded substrate specificity for non-native sugars can be evolved.
By applying this methodology, it becomes possible to enzymatically attach a vast array of sugars—including those with altered stereochemistry, functional groups, or even non-natural moieties—to the this compound scaffold, creating a new generation of analogs with potentially superior efficacy, selectivity, or pharmacokinetic properties.
Q & A
Q. What methodologies are used to elucidate the biosynthetic pathway of Elloramycin C?
this compound biosynthesis involves two chromosomal loci in Streptomyces olivaceus: one for polyketide aglycon synthesis (8-demethyltetracenomycin C, 8-DMTC) and another for L-rhamnose biosynthesis. Key steps include:
- Polyketide synthesis : Type II polyketide synthase (PKS) generates 8-DMTC, confirmed via cosmids (e.g., cos16F4) and heterologous expression in S. lividans .
- Glycosylation : ElmGT glycosyltransferase transfers L-rhamnose to 8-DMTC, validated by gene knockout and biotransformation assays .
- Methylation : Three O-methyltransferases (ElmMI, ElmMII, ElmMIII) sequentially methylate the sugar moiety, identified via in vitro enzymatic assays and co-expression studies .
Q. How is the structural integrity of this compound validated during biosynthesis?
Structural validation combines:
- Spectroscopic techniques : UV-Vis, ¹H/¹³C NMR, and mass spectrometry to compare intermediates (e.g., 8-DMTC) with known tetracenomycin derivatives .
- Genetic disruption : Inactivation of elmGT or rhamnose biosynthesis genes (rhaB) blocks glycosylation, leading to aglycon accumulation .
- Chromatographic analysis : HPLC-MS tracks intermediate formation in mutant strains .
Q. What experimental models are used to assess this compound's biological activity?
- Antimicrobial assays : Gram-positive bacteria (e.g., Bacillus subtilis) and in vitro cytotoxicity tests (e.g., L-1210 leukemia cells) are standard .
- Structure-activity relationship (SAR) studies : Modifying the sugar moiety (e.g., permethylated L-rhamnose) or aglycon (e.g., 6-OH derivatives) to evaluate activity changes .
Advanced Research Questions
Q. How can site-directed mutagenesis optimize glycosyltransferase ElmGT for novel sugar transfer?
ElmGT's substrate flexibility is modulated by targeting residues in its α/β/α motif (e.g., L309, N312). Methodologies include:
- Homology modeling : Predicts sugar-binding pocket interactions .
- Mutant libraries : Generated via PCR-based mutagenesis and screened for activity against non-native sugars (e.g., D-olivose) .
- Biotransformation assays : Recombinant S. albus strains co-expressing ElmGT mutants and sugar biosynthesis genes produce analogs (e.g., ketoolivosyl-tetracenomycin) .
Q. How can contradictions in biological activity data among Elloramycin congeners be resolved?
Discrepancies (e.g., elloramycin F lacking reported antimicrobial activity) require:
Q. What challenges arise from dispersed chromosomal loci in engineering this compound biosynthesis?
The separation of polyketide and rhamnose gene clusters complicates pathway engineering. Strategies include:
- Cluster co-expression : Co-introduce cosmids (e.g., cos16F4) and plasmids (e.g., pEM4RO with rha genes) in S. lividans .
- CRISPR-Cas9 : Integrate dispersed loci into a single genomic site for streamlined manipulation .
- Metabolic flux analysis : Quantify intermediates to identify bottlenecks (e.g., methyltransferase efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
